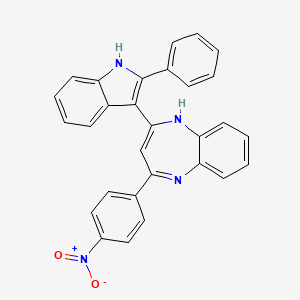
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a unique structure with a nitrophenyl group, an indole moiety, and a benzodiazepine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as phenylhydrazine and an aldehyde, to form the indole ring.
Introduction of the Nitrophenyl Group: Nitration of a phenyl ring to introduce the nitro group.
Formation of the Benzodiazepine Core: Cyclization reactions involving appropriate amines and carbonyl compounds to form the benzodiazepine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzodiazepine moieties.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the indole or benzodiazepine rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential pharmacological activities, including anxiolytic or anticancer properties.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Binding to Receptors: It may interact with GABA receptors, similar to other benzodiazepines, leading to anxiolytic effects.
Enzyme Inhibition: It could inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: Modulation of signaling pathways involved in cell growth or apoptosis.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Nitrazepam: Another benzodiazepine with a nitro group, used as a hypnotic.
Indole Derivatives: Compounds like tryptophan or serotonin, which contain the indole moiety.
Uniqueness
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its combination of a nitrophenyl group, an indole moiety, and a benzodiazepine core. This unique structure may confer distinct pharmacological or chemical properties compared to other similar compounds.
特性
CAS番号 |
827347-68-2 |
|---|---|
分子式 |
C29H20N4O2 |
分子量 |
456.5 g/mol |
IUPAC名 |
4-(4-nitrophenyl)-2-(2-phenyl-1H-indol-3-yl)-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C29H20N4O2/c34-33(35)21-16-14-19(15-17-21)26-18-27(31-25-13-7-6-12-24(25)30-26)28-22-10-4-5-11-23(22)32-29(28)20-8-2-1-3-9-20/h1-18,31-32H |
InChIキー |
JIZKRNVWKKRKLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC(=NC5=CC=CC=C5N4)C6=CC=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Dichlorophenyl)methoxy]phenol](/img/structure/B15160568.png)
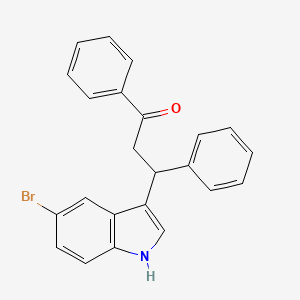
![Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate](/img/structure/B15160588.png)
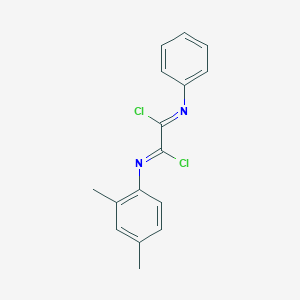
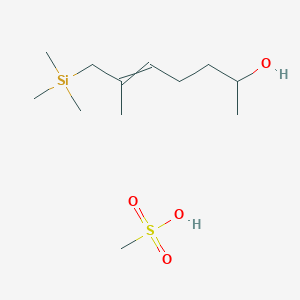
![(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B15160601.png)
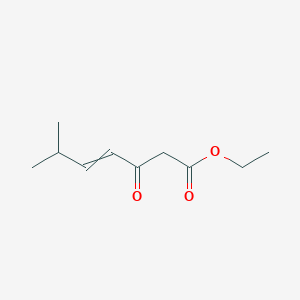
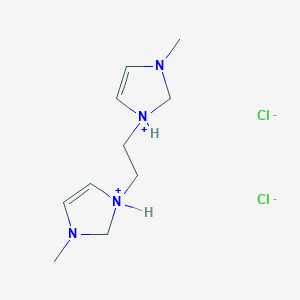
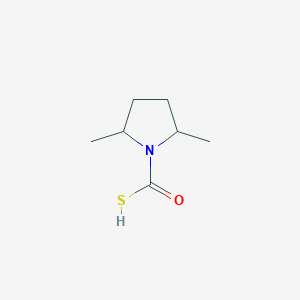
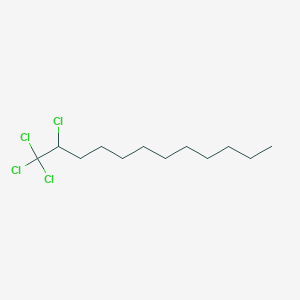
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)
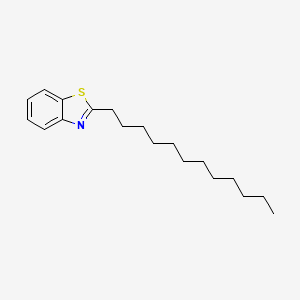
![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
